molecular formula C17H15NO4 B8530042 2-Acetamido-3-benzoylphenylacetic Acid CAS No. 51135-37-6

2-Acetamido-3-benzoylphenylacetic Acid

Cat. No.: B8530042
CAS No.: 51135-37-6
M. Wt: 297.30 g/mol
InChI Key: AYUWVERWZCNJPS-UHFFFAOYSA-N
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Description

2-Acetamido-3-benzoylphenylacetic Acid is a phenylacetic acid derivative featuring an acetamido (-NHCOCH₃) group at position 2 and a benzoyl (-COC₆H₅) group at position 3 on the aromatic ring, with an acetic acid (-CH₂COOH) side chain. This compound’s molecular formula is inferred as C₁₇H₁₅NO₄ based on structural analogs (e.g., 2-Benzamido-2-phenylacetic acid: C₁₅H₁₃NO₃) .

Properties

CAS No.

51135-37-6

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(2-acetamido-3-benzoylphenyl)acetic acid

InChI

InChI=1S/C17H15NO4/c1-11(19)18-16-13(10-15(20)21)8-5-9-14(16)17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

AYUWVERWZCNJPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1C(=O)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituent groups, positions, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score Notable Properties
2-Acetamido-3-benzoylphenylacetic Acid Not provided C₁₇H₁₅NO₄ Acetamido, Benzoyl, Carboxylic Acid N/A High lipophilicity due to benzoyl group
2-Benzamido-2-phenylacetic acid 2901-80-6 C₁₅H₁₃NO₃ Benzamido, Carboxylic Acid 1.00 Moderate solubility in polar solvents
(R)-2-Acetamido-2-phenylacetic acid 42429-20-9 C₁₀H₁₁NO₃ Acetamido, Carboxylic Acid (R-enantiomer) 0.93 Chiral specificity in binding
2-Phenylacetamide 103-81-1 C₈H₉NO Phenyl, Acetamide N/A Low molecular weight; simpler metabolism

Impact of Substituent Groups and Positions

  • Acetamido vs.
  • Positional Isomerism : The benzoyl group at position 3 (vs. position 2 in analogs) introduces steric hindrance, which may affect binding to biological targets. For example, 2-substituted analogs like 2-Benzamido-2-phenylacetic acid exhibit higher similarity scores (1.00) due to conserved functional group positioning .

Research Implications and Gaps

  • Pharmacological Potential: The benzoyl and acetamido groups may synergize to enhance binding to cyclooxygenase (COX) or proteolytic enzymes, though direct evidence is lacking.
  • Stability and Metabolism : The compound’s stability under storage conditions (e.g., compared to Methyl 2-phenylacetoacetate, stable at -20°C for ≥5 years ) remains unstudied.
  • Toxicity and Safety : Unlike 2-Phenylacetamide, which has established disposal guidelines (P501 ), the target compound’s environmental and toxicological profiles require further investigation.

Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis of 4-(7-benzoylindolin-2-ones) represents a direct route to 2-amino-3-benzoylphenylacetic acids, which are subsequently acetylated to yield the target compound. As detailed in US4182774A, the process involves treating the indolin-2-one substrate with 3 N sodium hydroxide under nitrogen atmosphere for 0.5–1 hour. The basic hydrolysis cleaves the lactam ring, generating the corresponding phenylacetic acid derivative. Neutralization using glacial acetic acid or dilute hydrochloric acid (pH 6–7) precipitates the product, avoiding recrystallization to prevent cyclization back to the indolin-2-one structure.

Critical Process Parameters

  • Base Concentration : 3 N NaOH ensures complete ring opening without side reactions.

  • Atmosphere Control : Nitrogen inerting minimizes oxidative degradation.

  • Acid Selection : Glacial acetic acid provides gradual neutralization, reducing localized overheating.

Yield Optimization and Challenges

Initial yields from this method exceed 90%, but product stability poses challenges. Recrystallization attempts in solvents like ethanol or isopropanol induce partial cyclization, necessitating direct isolation via pH-controlled precipitation. The formation of sodium or potassium salts intermediate facilitates esterification when alkyl halides (e.g., methyl iodide) are introduced in dimethylformamide, enabling derivative synthesis.

Multistep Synthesis via Friedel-Crafts Acylation

Synthetic Pathway Overview

CN106748718B outlines a five-step synthesis starting from benzoyl chloride and acetanilide:

  • Friedel-Crafts Acylation : Benzoylation of acetanilide using AlCl₃ catalyst.

  • Acetylation : Introduction of acetyl groups at position 2.

  • Hydrolysis : Cleavage of acetamide with 40% HCl.

  • Diazotization/Reduction : Conversion to 3-acetylbenzophenone.

  • Alkylation/Decarboxylation : Ethyl chloroacetate coupling and oxidation to final product.

Step 1: Synthesis of 4-Acetamidobenzophenone

Reaction of benzoyl chloride (140 g) and acetanilide (148 g) in chloroform with AlCl₃ (145 g) at 0–25°C for 8 hours achieves 93% yield. Quenching with dilute HCl prevents over-acylation.

Step 2: 2-Acetylamino-5-Benzoyl-Acetophenone Formation

Acetyl chloride (40 g) reacts with 4-acetamidobenzophenone (120 g) in ethyl acetate/AlCl₃, yielding 94% product after recrystallization.

Step 3: Hydrolysis to 2-Acetyl-4-Benzoylaniline

Refluxing with 40% HCl in ethanol for 2 hours removes the acetamide group, followed by neutralization with Na₂CO₃ to pH 9–10.

Comparative Evaluation of Methods

Efficiency Metrics

ParameterHydrolysis MethodMultistep Synthesis
Overall Yield85–90%78–82%
Reaction Steps15
ScalabilityModerateHigh
Purification ChallengesCyclization risksIntermediate isolation

Industrial Applicability

The multistep approach, despite lower yield, offers better scalability and avoids Grignard reagents, reducing safety hazards. Hydrolysis methods suit small-scale production but require stringent pH control to prevent lactam reformation.

Key Challenges and Mitigation Strategies

Cyclization During Purification

As noted in US4182774A, acid-catalyzed cyclization occurs if 2-acetamido-3-benzoylphenylacetic acid is heated in protic solvents. Mitigation involves:

  • Avoiding recrystallization in ethanol/isopropanol

  • Direct isolation via pH 6–7 precipitation

  • Storage under inert atmosphere at ≤4°C

Byproduct Formation in Multistep Synthesis

Diazotization (Step 4) generates nitroso intermediates that may dimerize. CN106748718B recommends:

  • Temperature control (-10°C to -5°C) during NaNO₂ addition

  • Immediate reduction using methanol/ethanol

Q & A

Q. What are the recommended synthetic methodologies for 2-Acetamido-3-benzoylphenylacetic Acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including protecting group strategies and coupling reactions. For example, refluxing precursors in methanol with catalytic acetic acid (as demonstrated for analogous acetamido-containing compounds) can yield high-purity products after recrystallization. Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to enhance yield and minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

X-ray crystallography (e.g., single-crystal analysis) provides precise 3D structural data, as shown in studies of structurally related acetamido derivatives . Complementary techniques like NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight. Computational tools (e.g., SMILES/InChI descriptors) aid in preliminary structural predictions .

Q. What are the critical safety considerations and first aid measures for laboratory handling?

While specific toxicity data may be limited, general protocols for aromatic acetamido compounds include using PPE (gloves, goggles) and working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated solvents should be disposed of via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational approaches like molecular docking and quantum chemical calculations predict the biological activity of this compound?

Density functional theory (DFT) can optimize molecular geometry and predict electronic properties, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets. For example, studies on analogous nitrobenzoic acid derivatives combined ADMET predictions and SARS-CoV-2 protease docking to prioritize drug candidates .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR spectra) and computational predictions?

Cross-validate results using multiple techniques:

  • Compare experimental NMR shifts with DFT-calculated chemical shifts.
  • Re-examine crystallographic data to confirm bond angles/geometry.
  • Adjust computational parameters (e.g., solvent models, basis sets) to better align with experimental conditions .

Q. In biochemical research, how can this compound be utilized to investigate enzyme-substrate interactions or protein modification mechanisms?

The benzoyl and acetamido moieties may serve as recognition motifs for enzymes like hydrolases or transferases. Structural analogs have been used to study active-site binding via crystallography . Kinetic assays (e.g., fluorescence quenching) can quantify inhibition constants (KiK_i), while mass spectrometry tracks covalent modifications (e.g., acetylation) on target proteins.

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